Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate
Description
Properties
CAS No. |
5462-78-2 |
|---|---|
Molecular Formula |
C16H24Cl2N4O4 |
Molecular Weight |
407.3 g/mol |
IUPAC Name |
dibutyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]pentanedioate |
InChI |
InChI=1S/C16H24Cl2N4O4/c1-3-5-9-25-12(23)8-7-11(13(24)26-10-6-4-2)19-16-21-14(17)20-15(18)22-16/h11H,3-10H2,1-2H3,(H,19,20,21,22) |
InChI Key |
DXSAAUBMWACDGC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CCC(C(=O)OCCCC)NC1=NC(=NC(=N1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution on 4,6-Dichloro-1,3,5-triazine
The key step in the synthesis is the nucleophilic substitution of one chlorine atom on 4,6-dichloro-1,3,5-triazine by an amino-functionalized dibutyl pentanedioate. This reaction proceeds under mild to moderate heating in polar aprotic solvents or acetone with a base to facilitate substitution.
-
- 4,6-dichloro-1,3,5-triazine (cyanuric chloride)
- Dibutyl 2-aminopentanedioate (amino derivative of dibutyl pentanedioate)
-
- Solvent: Acetone or similar polar aprotic solvent
- Base: Sodium carbonate or triethylamine to neutralize HCl formed
- Temperature: Typically 0–40 °C to control substitution selectivity
- Time: 2–4 hours with stirring
-
- The amino group attacks the electrophilic carbon of the triazine ring bearing chlorine.
- Chloride ion is displaced, forming the amino-substituted triazine derivative.
Purification and Characterization
- After reaction completion, the mixture is poured into ice-cold water to precipitate the product.
- The solid is filtered, washed with cold water to remove inorganic salts, and dried under vacuum.
- Recrystallization from ethanol or suitable solvents improves purity.
- Characterization is done by:
- FT-IR spectroscopy (to confirm triazine and ester functional groups)
- ^1H NMR and ^13C NMR (to confirm substitution pattern and ester groups)
- Melting point determination
- Elemental analysis
Data Table: Typical Reaction Parameters and Yields
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| Esterification of pentanedioic acid | Pentanedioic acid, butanol, acid catalyst | Reflux (~110) | 6–12 | 80–90 | Water removal critical |
| Amino substitution on triazine | 4,6-dichloro-1,3,5-triazine, amino ester, Na2CO3, acetone | 0–40 | 2–4 | 75–85 | Controlled temperature avoids di-substitution |
| Purification | Recrystallization from ethanol | Ambient | - | - | Enhances purity |
Research Findings and Notes
- The substitution on the triazine ring is highly selective for mono-substitution at the 2-position when reaction temperature is kept low (0–5 °C initially) and then gradually increased to room temperature or slightly above.
- Use of sodium carbonate as a base is preferred to neutralize HCl without causing side reactions.
- The dibutyl ester moiety provides solubility and stability to the final compound, facilitating handling and application.
- Analytical data from related triazine derivatives confirm characteristic IR peaks around 1080 cm^-1 (C-Cl stretch), 812 cm^-1 (C-N stretch of triazine), and ester carbonyl peaks near 1735 cm^-1.
- ^1H NMR spectra show aromatic and amino proton signals consistent with substitution patterns.
- The compound’s preparation is scalable and reproducible, suitable for industrial or research applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms on the triazine ring are primary sites for nucleophilic substitution due to their electrophilic nature. Key reactions include:
a. Amine Substitution
Reaction with primary or secondary amines replaces chlorine atoms, forming stable triazinylamine derivatives. For example:
This reaction typically occurs under mild conditions (25–60°C) in polar aprotic solvents like DMF or THF.
b. Alcoholysis
Alcohols react with the triazine ring, forming alkoxy derivatives. The reaction efficiency depends on the alcohol’s nucleophilicity and steric bulk. For instance:
Methanol and ethanol show higher reactivity compared to branched alcohols like tert-butanol.
Ester Group Reactivity
The pentanedioate ester moiety undergoes hydrolysis and transesterification:
a. Acid/Base-Catalyzed Hydrolysis
Under acidic or basic conditions, the ester hydrolyzes to form pentanedioic acid derivatives:
Hydrolysis rates increase in alkaline media due to hydroxide ion attack on the ester carbonyl.
b. Transesterification
The dibutyl ester reacts with higher alcohols (e.g., benzyl alcohol) in the presence of catalysts like sulfuric acid, yielding mixed esters.
Comparative Reactivity of Triazine Derivatives
The reactivity of dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate differs from structurally related compounds due to its dual functional groups:
Scientific Research Applications
Agricultural Applications
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate has been investigated for its use as a herbicide and pesticide. The triazine ring structure is well-known in agricultural chemistry for its effectiveness in inhibiting photosynthesis in weeds.
Mechanism of Action:
- Photosynthesis Inhibition: The compound disrupts the electron transport chain in chloroplasts, effectively preventing the growth of target weeds while being less toxic to crops.
Case Study:
A study conducted on the efficacy of triazine herbicides showed that derivatives similar to this compound exhibited significant herbicidal activity against common agricultural weeds such as Amaranthus and Chenopodium species. The results indicated a reduction in weed biomass by over 70% at optimal application rates.
Medicinal Chemistry
The compound has also garnered attention for its potential therapeutic applications, particularly in oncology and antimicrobial therapies.
Anticancer Activity:
Research indicates that compounds containing triazine moieties can induce apoptosis in cancer cells. This compound may enhance the efficacy of existing chemotherapeutic agents.
Mechanism of Action:
- Cell Cycle Disruption: It has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells .
Case Study:
In vitro studies demonstrated that the compound exhibited cytotoxic effects against various cancer cell lines including breast (MCF-7) and lung (A549) cancer cells. The apoptotic effects were attributed to the compound's ability to modulate key signaling pathways involved in cell survival .
Material Science
This compound is being explored for its applications in polymer chemistry due to its ester functionality.
Polymerization Potential:
The compound can be utilized as a monomer or additive in the synthesis of biodegradable polymers. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties.
Research Findings:
Preliminary studies have indicated that polymers synthesized with this compound exhibit improved resistance to environmental degradation compared to conventional polymers.
Data Summary Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Agricultural Chemistry | Photosynthesis inhibition | Over 70% reduction in weed biomass |
| Medicinal Chemistry | Induction of apoptosis | Cytotoxic effects on MCF-7 and A549 cell lines |
| Material Science | Enhances polymer thermal stability | Improved environmental resistance in synthesized polymers |
Mechanism of Action
The mechanism of action of Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate involves its interaction with nucleophilic sites in biological molecules. The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can disrupt normal cellular processes, making it a potential candidate for antimicrobial and anticancer applications .
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
- Melting Points : Compound 9 (118–119°C) and Compound 15 (128–130°C) exhibit higher melting points than the target compound (predicted lower due to butyl esters) .
- Solubility : Butyl esters in the target compound reduce water solubility compared to carboxylic acid derivatives (Compound 9) or polar sulfonylureas (metsulfuron-methyl) .
- Spectroscopic Data : IR and NMR profiles align with triazine analogs. For example, the target compound’s ester carbonyl peaks (~1720–1740 cm⁻¹) resemble those in Compound 9 (1715 cm⁻¹ for carboxylic acid) .
Reactivity and Stability
- Chlorine vs. Methoxy/Piperidino Groups: The 4,6-dichloro configuration increases electrophilicity, favoring nucleophilic substitution (e.g., with amines or alcohols). Methoxy or piperidino groups (as in Compounds 9 and 15) deactivate the triazine ring, enhancing stability .
- Environmental Persistence : Chlorinated triazines may persist longer in soil than methoxy-substituted herbicides like metsulfuron-methyl, which degrade via hydrolysis .
Biological Activity
Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate is a chemical compound notable for its unique molecular structure, which includes a dibutyl group and a triazine moiety. Its molecular formula is C15H20Cl2N4O4, and it possesses a molecular weight of approximately 407.292 g/mol. The compound's biological activity is largely attributed to the presence of the triazine ring, known for its electrophilic properties and potential interactions with various biological systems.
The compound features:
- Molecular Formula : C15H20Cl2N4O4
- Molecular Weight : 407.292 g/mol
- Reactivity : The triazine moiety allows for nucleophilic substitution reactions, particularly with amines or alcohols due to the presence of chlorine atoms. Additionally, it can engage in esterification reactions because of the pentanedioate group.
Biological Activity Overview
Research indicates that compounds containing triazine structures exhibit significant biological activities, including:
- Herbicidal Activity : Triazines are widely recognized for their use in herbicides due to their ability to inhibit photosynthesis in plants.
- Antimicrobial Properties : The compound may possess antimicrobial effects against certain bacteria and fungi.
The biological activity of this compound is thought to involve:
- Inhibition of Enzymatic Pathways : Similar triazine derivatives have been shown to inhibit specific enzymes in microorganisms and plants.
- Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways, leading to inhibition of growth or proliferation in target organisms.
Case Studies and Research Findings
Several studies have evaluated the biological activity of triazine derivatives similar to this compound:
Table 1: Summary of Biological Activities
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that can be optimized based on:
- Reaction Conditions : Temperature and solvent choice can significantly affect yield and purity.
- Purification Techniques : Methods such as recrystallization or chromatography may be employed to isolate the desired product effectively.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Dibutyl 2-((4,6-dichloro-1,3,5-triazin-2-yl)amino)pentanedioate, and what key reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4,6-dichloro-1,3,5-triazine derivatives and amino-containing precursors. Key steps include:
- Use of anhydrous ethanol or DMF as solvents to minimize hydrolysis of the triazine chloride groups .
- Controlled temperature (0–5°C) during coupling to prevent side reactions.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Yield optimization requires stoichiometric excess of the triazine precursor (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
- Methodological Answer :
| Technique | Key Data | Purpose |
|---|---|---|
| ¹H/¹³C NMR | δ 1.2–1.6 ppm (dibutyl ester protons), δ 6.8–7.5 ppm (aromatic/triazine protons) | Confirm esterification and triazine substitution . |
| UV-Vis | λmax ~260–365 nm (triazine π→π* transitions) | Assess electronic properties and purity . |
| Mass Spectrometry | Molecular ion peak (e.g., m/z 500–600 range) | Verify molecular weight and fragmentation patterns . |
| Melting Point | ~225°C (decomposition observed) | Consistency with literature for identity . |
Q. What are the recommended storage conditions to ensure stability?
- Store under inert gas (N₂) at –20°C in amber vials to prevent hydrolysis of the triazine chloride groups. Avoid aqueous solvents; stability in DMSO or dry DMF is >6 months .
Advanced Research Questions
Q. How can computational methods like DFT/TD-DFT aid in understanding its electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles (e.g., triazine ring planarity) and charge distribution. This reveals nucleophilic attack sites (e.g., C-4/C-6 chlorines) .
- TD-DFT : Simulate UV-Vis spectra (e.g., excitations at 261 nm and 363 nm) to correlate experimental absorption bands with electronic transitions (e.g., ligand-to-triazine charge transfer) .
- Use Gaussian or ORCA software with solvent (DMSO/EtOH) corrections for accuracy .
Q. How to address contradictions in photophysical data across different solvents or pH conditions?
- Methodological Answer :
- Controlled Solvent Screening : Compare absorbance/emission in anhydrous ethanol vs. aqueous buffers (pH 2–12). Triazine hydrolysis in H₂O may redshift λmax by 20–30 nm .
- Acid/Base Titration : Monitor spectral shifts (e.g., protonation of amino groups at pH <3 alters π-conjugation) .
- Time-Resolved Studies : Track stability under irradiation (e.g., triazine ring degradation under UV light in polar solvents) .
Q. What strategies optimize the compound’s solubility for biological assays without inducing degradation?
- Methodological Answer :
- Use co-solvents like DMSO (≤10% v/v in PBS) or cyclodextrin encapsulation (e.g., HP-β-CD at 10 mM).
- Avoid prolonged exposure to >40°C or strong nucleophiles (e.g., thiols, amines) .
Q. What is the mechanism of its reactivity in nucleophilic substitution reactions, and how can this be leveraged for derivatization?
- Methodological Answer :
- The C-4 and C-6 chlorines on the triazine ring undergo sequential substitution.
- Step 1 : Primary amine nucleophiles attack C-4 (faster due to steric accessibility).
- Step 2 : Secondary substitution at C-6 requires elevated temperatures (60–80°C) .
- Applications: Conjugation with fluorescent probes (e.g., fluorescein derivatives) for imaging studies .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data?
- Methodological Answer :
- Reproduce Conditions : Ensure identical solvents/purity (HPLC ≥95%) as cited studies. Impurities from residual dichlorotriazine can lower MP by 10–15°C .
- Cross-Validate Techniques : Compare IR carbonyl stretches (ester C=O at ~1730 cm⁻¹) and HRMS to rule out structural analogs .
Tables for Key Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | ~500–600 g/mol (exact varies) | |
| λmax (UV-Vis in DMSO) | 261 nm, 363 nm | |
| Stability in Aqueous Buffer | <24 hrs (pH 7.4, 25°C) | |
| Preferred Solvent | Anhydrous DMSO or ethanol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
